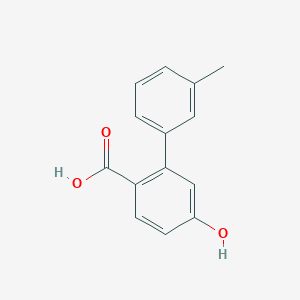
4-Hydroxy-2-(3-methylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(3-methylphenyl)benzoic acid is a phenolic derivative of benzoic acid. This compound is characterized by the presence of a hydroxyl group at the 4th position and a 3-methylphenyl group at the 2nd position on the benzoic acid core. It is a white crystalline solid that is slightly soluble in water but more soluble in polar organic solvents such as alcohols and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinones.
Reduction: The compound can be reduced to form hydroxybenzoic alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxybenzoic alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(3-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. As a phenolic compound, it can inhibit metabolic enzymes and oxidative pathways, leading to reduced cellular activity and growth . It can also interact with proteins and DNA, causing structural and functional changes in cells .
Comparación Con Compuestos Similares
4-Hydroxy-2-(3-methylphenyl)benzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in acne treatment and as a precursor to aspirin.
Protocatechuic acid: Studied for its antioxidant and anti-inflammatory properties.
Gentisic acid: Known for its role in plant metabolism and potential therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-hydroxy-2-(3-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |
Clave InChI |
JWHYGKBYBAJNSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


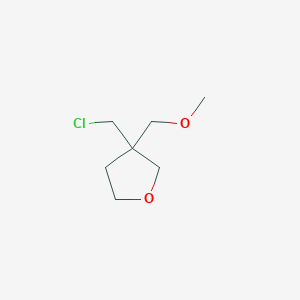
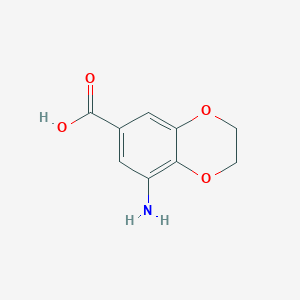
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)

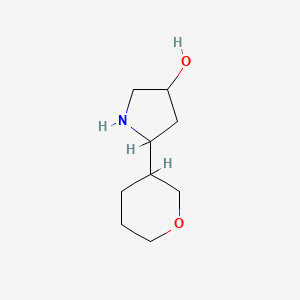

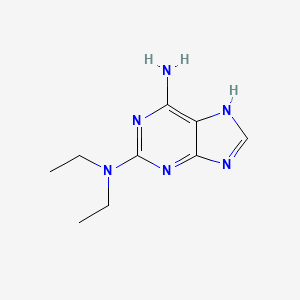
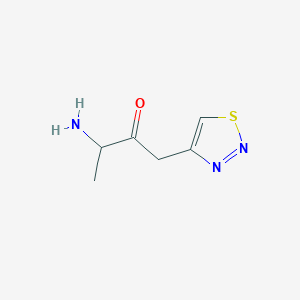
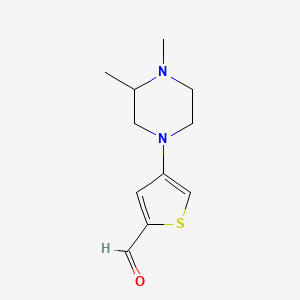

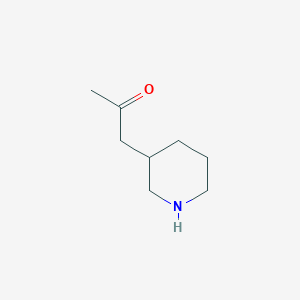

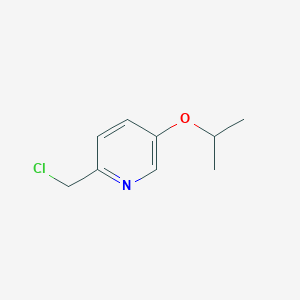
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
